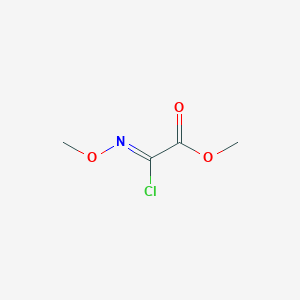

Methyl 2-Chloro-2-(Methoxyimino)Acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2Z)-2-chloro-2-methoxyiminoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c1-8-4(7)3(5)6-9-2/h1-2H3/b6-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLADGFFMZICZTG-UTCJRWHESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NOC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N/OC)/Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of Methyl 2 Chloro 2 Methoxyimino Acetate

Fundamental Reaction Mechanisms and Functional Group Transformations

The inherent reactivity of methyl 2-chloro-2-(methoxyimino)acetate stems from the electrophilic nature of the carbon atom attached to the chlorine and the potential for transformations at the methoxyimino and ester moieties.

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom in this compound is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This susceptibility is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of functional groups. The reaction typically proceeds through an SN2 mechanism, where the nucleophile attacks the carbon atom, leading to the displacement of the chloride ion in a single, concerted step. mdpi.comsemanticscholar.org The stereochemistry at the α-carbon, if chiral, would be inverted during this process.

A variety of nucleophiles can be employed in these substitution reactions, leading to a diverse set of derivatives. Common nucleophiles include:

Oxygen nucleophiles: Alcohols and phenols can displace the chloride to form the corresponding α-alkoxy or α-aryloxy methoxyiminoacetates.

Nitrogen nucleophiles: Amines, anilines, and azides readily react to yield α-amino, α-anilino, or α-azido derivatives, respectively.

Sulfur nucleophiles: Thiols and thiophenols can be used to introduce thioether linkages. nih.gov

Carbon nucleophiles: Enolates, organometallic reagents, and cyanides can form new carbon-carbon bonds, enabling the extension of the carbon skeleton.

The efficiency of these reactions is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. Stronger, less sterically hindered nucleophiles generally lead to faster reaction rates.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Functional Group |

|---|---|

| R-OH (Alcohol) | α-Alkoxy |

| Ar-OH (Phenol) | α-Aryloxy |

| R-NH₂ (Amine) | α-Amino |

| N₃⁻ (Azide) | α-Azido |

| R-SH (Thiol) | α-Thioether |

Reduction Reactions of the Methoxyimino and Ester Moieties

Both the methoxyimino and the ester groups in this compound can undergo reduction, and the choice of reducing agent determines the outcome.

The methoxyimino group can be reduced to the corresponding methoxyamine. This transformation can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents. The reduction of oxime ethers can proceed in a stepwise manner, first to the hydroxylamine (B1172632) and then to the amine. nih.gov The presence of the adjacent ester group can influence the reactivity and may require specific conditions for selective reduction. researchgate.net

The ester moiety can be reduced to a primary alcohol or, under specific conditions, to an ether. organic-chemistry.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester to the corresponding alcohol. commonorganicchemistry.comyoutube.comyoutube.comyoutube.com Softer reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally less effective for ester reduction unless used in large excess or at elevated temperatures. cdnsciencepub.comnih.gov Selective reduction of the ester in the presence of the methoxyimino group can be challenging and often requires careful selection of reagents and reaction conditions. For instance, diisobutylaluminum hydride (DIBAL-H) at low temperatures is known for the partial reduction of esters to aldehydes, which could be a potential intermediate in further transformations. chemrxiv.org

Table 2: Reduction Products of this compound Moieties

| Moiety | Reducing Agent | Product |

|---|---|---|

| Methoxyimino | H₂/Catalyst | Methoxyamine |

| Ester | LiAlH₄ | Primary Alcohol |

| Ester | DIBAL-H (low temp) | Aldehyde |

| Ester | Et₃SiH/InBr₃ | Ether organic-chemistry.org |

Synthesis of Structurally Diverse Methoxyiminoacetate Derivatives

The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of complex organic molecules, including heterocyclic systems and extended conjugated structures.

Construction of Complex Heterocyclic Systems Incorporating the Methoxyiminoacetate Moiety (e.g., Pyrazoles, Triazoles, Oxazonines)

The bifunctional nature of this compound allows for its use in cyclization reactions to form various heterocyclic rings.

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A plausible route to pyrazole (B372694) derivatives from this compound involves a reaction with hydrazine (B178648) or its derivatives. nih.govnih.gov The hydrazine can act as a dinucleophile, first displacing the chloride and then undergoing a cyclization-condensation reaction with the ester or a derivative thereof. Multicomponent reactions are also a powerful tool for the synthesis of highly substituted pyrazoles. nih.gov

Triazoles: 1,2,3-Triazoles, another important class of five-membered heterocycles, can be synthesized via 1,3-dipolar cycloaddition reactions. mdpi.comsemanticscholar.orgalaqsa.edu.psnih.gov A common method is the "click" reaction between an azide (B81097) and an alkyne. This compound can be converted to the corresponding azide through nucleophilic substitution of the chloride. Subsequent reaction with an alkyne would yield the desired triazole. Alternatively, the chloro-substituted ester can be used to generate a nitrile ylide or a similar 1,3-dipole for cycloaddition with a suitable dipolarophile.

Oxazonines and Related Heterocycles: Oxazonines are seven-membered heterocyclic rings containing both oxygen and nitrogen atoms. The synthesis of such larger rings from this compound is less direct. However, related smaller oxygen- and nitrogen-containing heterocycles like oxazolines can be synthesized. mdpi.comnih.govorganic-chemistry.org For instance, reaction with an amino alcohol could lead to the formation of an intermediate that, upon cyclization, could form an oxazoline (B21484) or a related heterocyclic system. The synthesis of the spirocyclic 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, found in oxazolomycin, highlights the potential for complex heterocyclic synthesis starting from related building blocks. nih.gov

Formation of Extended Conjugated Systems via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be applied to this compound to synthesize extended conjugated systems. nih.govorganic-chemistry.orglibretexts.orgnih.govyoutube.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While the chloro group in this compound is generally less reactive in Heck couplings compared to bromides or iodides, under optimized conditions with suitable ligands, it could potentially react with various alkenes to extend the carbon chain and introduce new double bonds.

Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is highly versatile and tolerant of many functional groups. This compound could potentially undergo Suzuki coupling with aryl or vinyl boronic acids or their esters to form α-aryl or α-vinyl substituted methoxyiminoacetates, thereby creating extended π-systems. The success of such a reaction would depend on the choice of catalyst, base, and reaction conditions to overcome the lower reactivity of the C-Cl bond.

Targeted Modifications for Agro- and Pharmaceutical Intermediate Synthesis

This compound and its close structural analogs serve as pivotal building blocks in the synthesis of high-value intermediates for the agrochemical and pharmaceutical sectors. The strategic incorporation of the methoxyiminoacetate moiety is a common feature in a range of bioactive compounds, particularly strobilurin fungicides and cephalosporin (B10832234) antibiotics. niscpr.res.inresearchgate.net The reactivity of the chloro- and ester groups, combined with the specific stereochemistry of the methoxyimino group, allows for targeted derivatization to construct complex molecular architectures.

Synthesis of Agrochemical Intermediates

In the field of agrochemicals, derivatives of methyl 2-(methoxyimino)acetate are fundamental for producing strobilurin fungicides, a class of compounds known for their broad-spectrum antifungal activity. niscpr.res.inresearchgate.netnih.gov The (E)-β-methyl methoxyiminoacetate group is a critical pharmacophore for this class of fungicides. researchgate.net Synthetic strategies often utilize the halogenated derivative, (E)-methyl 2-(2-(chloromethyl)phenyl)-2-(methoxyimino)acetate or its bromo-analog, as a key intermediate for linking the pharmacophore to various aromatic or heterocyclic systems. lew.rogoogle.comresearchgate.net

Research has focused on combining the strobilurin pharmacophore with other bioactive units, such as the 1,2,4-triazole (B32235) moiety found in fungicides like triadimenol (B1683232) and tebuconazole, to create novel compounds with potentially enhanced biological activity. lew.ro The synthesis typically involves the reaction of an intermediate like (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate with a nucleophilic site on another molecule, such as a phenol (B47542) or thiol, in the presence of a base. lew.ro This approach has led to the development of numerous analogs. lew.roresearchgate.netmdpi.com

Table 1: Examples of Strobilurin-Type Fungicide Synthesis Utilizing Methoxyiminoacetate Intermediates

| Target Compound Class | Key Intermediate | Reactant | Resulting Moiety | Reference(s) |

|---|---|---|---|---|

| Pyrazole-based Fungicides | (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate | 1-(4-chlorophenyl)-1H-pyrazol-3-ol | (E)-Methyl 2-(2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate | mdpi.com |

| 1,2,4-Triazole Strobilurin Analogs | (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate | 1,2,4-Triazole Schiff bases | Substituted (E)-methyl 2-(2-(((4-((arylidene)amino)-5-aryl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)-2-(methoxyimino)acetate | lew.ro |

| Benzylideneaminooxymethyl Phenyl Derivatives | (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate | Substituted benzylideneaminooxy compounds | Methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate | researchgate.net |

Synthesis of Pharmaceutical Intermediates

In pharmaceutical synthesis, the methoxyiminoacetamide (B2934999) moiety is a crucial component of several third-generation cephalosporin antibiotics, contributing to their potent activity against Gram-negative bacteria and high stability against β-lactamases. researchgate.net A prominent example is the synthesis of Cefpodoxime Proxetil, an oral antibiotic. researchgate.netnih.gov

The synthesis of Cefpodoxime Proxetil involves the acylation of a cephalosporin core structure with a side chain derived from a methoxyiminoacetic acid analog. researchgate.netgoogle.com One common strategy employs an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid or a protected version, such as (Z)-2-(2-chloroacetamido-4-thiazolyl)-2-(methoxyimino)acetic acid (CATMA), to attach the side chain to the 7-amino position of the cephem nucleus. researchgate.netnih.gov

Table 2: Key Derivatization Steps in the Synthesis of Cefpodoxime Proxetil

| Step | Starting Material | Reagent/Intermediate | Product | Purpose of Modification | Reference(s) |

|---|---|---|---|---|---|

| 1. Acylation | 7-aminocephalosporanic acid (7-ACA) | (Z)-2-(2-chloroacetamido-4-thiazolyl)-2-(methoxyimino)acetic acid (CATMA) or S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM) | Cefotaxime derivative (e.g., 7-[2-(2-chloroacetyl amino thiazol-4-yl)-2-(2-methoxyimino acetamido]-3-acetoxy-methyl-3-cephem-4-carboxylic acid) | Introduction of the critical methoxyiminoacetamide side chain at the C-7 position. researchgate.netgoogle.com | researchgate.netnih.govgoogle.com |

| 2. C-3 Modification | Acylated 7-ACA derivative from Step 1 | Methanol (B129727) (in the presence of CaCl₂) | 3-methoxymethyl derivative | Conversion of the 3-acetoxymethyl group to a 3-methoxymethyl group, which improves oral absorption. researchgate.netgoogle.comgoogle.com | researchgate.netgoogle.comgoogle.com |

| 3. Deprotection | Product from Step 2 | Thiourea | Cefpodoxime acid | Removal of the chloroacetyl protecting group from the aminothiazolyl ring to reveal the free amino group. researchgate.netnih.gov | researchgate.netnih.gov |

The synthetic routes highlight how derivatives of methoxyiminoacetic acid are activated (e.g., as an acid chloride or an active thioester) to facilitate the amide bond formation with the cephalosporin core. researchgate.netgoogle.com The development of improved synthetic methods aims to increase yields, simplify purification processes, and reduce costs by optimizing the introduction and subsequent modification of these critical side chains. researchgate.netnih.govtypeset.io

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Chloro 2 Methoxyimino Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number of chemically distinct nuclei, their immediate electronic environment, and their connectivity through chemical bonds.

Proton (¹H) NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. For Methyl 2-Chloro-2-(Methoxyimino)Acetate, the predicted ¹H NMR spectrum would be relatively simple, showing distinct signals for the two different methyl groups present.

The protons of the ester methyl group (O-CH₃) are expected to appear as a singlet, with a chemical shift influenced by the adjacent oxygen atom. Similarly, the protons of the methoxyimino methyl group (N-O-CH₃) would also produce a singlet, but at a different chemical shift due to its distinct electronic environment. Protons on carbons adjacent to an oxygen in an ester typically resonate around 3.7-4.1 ppm, while protons of methoxy (B1213986) groups attached to a nitrogen (as in an oxime) are also found in a similar downfield region. orgchemboulder.comaocs.orglibretexts.org The absence of adjacent protons for both methyl groups results in singlet signals, as there is no spin-spin coupling. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(=O)OCH₃ | 3.7 – 4.1 | Singlet | 3H |

| -N-OCH₃ | 3.5 – 4.0 | Singlet | 3H |

This table is predictive and based on typical chemical shift values for the functional groups.

Carbon (¹³C) NMR spectroscopy is instrumental in defining the carbon backbone of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal, revealing the complexity and symmetry of the carbon framework. bhu.ac.in For this compound, four distinct carbon signals are anticipated.

The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of attached atoms. libretexts.orgudel.edu The ester carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the 170-185 ppm range. libretexts.org The imine carbon (C=N) also resonates at a low field, often between 140-160 ppm. acs.orgacs.org The carbon atom bonded to both the chlorine and nitrogen (C-Cl) will be significantly deshielded, while the two methyl carbons will appear at higher fields (more shielded). researchgate.netyoutube.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (Ester) | 170 – 185 |

| C =N (Imine) | 140 – 160 |

| C -Cl | 60 – 80 |

| -N-OC H₃ | 55 – 65 |

| -C(=O)OC H₃ | 50 – 60 |

This table is predictive and based on established chemical shift ranges for the functional groups. wisc.eduorganicchemistrydata.orglibretexts.org

Fluorine (¹⁹F) NMR is an exceptionally sensitive technique used exclusively for the analysis of organofluorine compounds. Given its 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus provides sharp signals over a wide chemical shift range, making it highly sensitive to subtle changes in the molecular environment. libretexts.org

For a hypothetical fluorinated analogue, such as Methyl 2-Fluoro-2-(Methoxyimino)Acetate, ¹⁹F NMR would be the definitive method for characterization. A single resonance would be expected for the fluorine atom. The chemical shift of this signal would be highly informative about the electronic environment and would be influenced by factors such as solvent polarity and substrate topology. acs.org Furthermore, coupling between the fluorine nucleus and adjacent protons or carbons (¹⁹F-¹H or ¹⁹F-¹³C coupling) would provide valuable structural information, confirming the connectivity of the fluorine atom within the molecule.

Table 3: Predicted ¹⁹F NMR Characteristics for a Fluorinated Analogue

| Feature | Description |

|---|---|

| Number of Signals | One signal for the single fluorine environment. |

| Chemical Shift | Highly sensitive to the electronic environment; specific value would require experimental data. |

| Coupling | Expected to show coupling to nearby ¹H and ¹³C nuclei, providing connectivity data. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. msu.edu

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these is the strong, sharp absorption from the ester carbonyl (C=O) stretch, which typically appears between 1735 and 1750 cm⁻¹ for aliphatic esters. orgchemboulder.comspectroscopyonline.com

Another key vibration is the carbon-nitrogen double bond (C=N) stretch of the methoxyimino group, which is expected in the 1640-1690 cm⁻¹ region, though it is generally of medium to weak intensity. chemistrytalk.orgresearchgate.net The spectrum would also feature C-O stretching bands for the ester and ether-like methoxyimino group in the 1000-1300 cm⁻¹ fingerprint region. orgchemboulder.comspectroscopyonline.com The C-Cl stretch is anticipated at lower wavenumbers, typically in the 550-850 cm⁻¹ range. orgchemboulder.comlibretexts.orgresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1750 – 1735 | Strong |

| C=N (Imine/Oxime) | Stretch | 1690 – 1640 | Medium - Weak |

| C-O (Ester/Ether) | Stretch | 1300 – 1000 | Strong |

| C-Cl | Stretch | 850 – 550 | Medium - Strong |

This table is predictive and based on typical IR absorption frequencies.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For a related derivative, methyl(2E)-2-(chloromethyl)phenylacetate, the molecular weight is 241.67 g/mol .

The fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways based on the stability of the resulting fragments. Common fragmentation patterns for esters involve alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements if a gamma-hydrogen is available. jove.comlibretexts.orgwhitman.edu For this specific molecule, key fragmentations would include:

Loss of the methoxy radical (•OCH₃) from the ester group, leading to a stable acylium ion.

Loss of a chlorine radical (•Cl) , which is a common pathway for alkyl halides.

Cleavage of the N-O bond in the methoxyimino group.

Loss of the entire ester group or parts thereof.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, piece by piece.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound (MW ≈ 167.55)

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 136 | [M - OCH₃]⁺ | Loss of methoxy radical from ester |

| 132 | [M - Cl]⁺ | Loss of chlorine radical |

| 108 | [M - COOCH₃]⁺ | Loss of carbomethoxy group |

| 59 | [COOCH₃]⁺ | Alpha-cleavage |

This table is predictive and based on general principles of mass spectrometry fragmentation. youtube.comcdnsciencepub.comudel.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, typically to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. This is achieved by distinguishing between ions of very similar nominal mass (isobaric ions).

For a compound like this compound, HRMS provides unambiguous confirmation of its elemental makeup. The molecular formula of this compound is C4H6ClNO3. The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be compared to the experimentally measured mass.

The process involves ionizing the sample, often using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to produce protonated molecules (e.g., [M+H]+) or other adducts (e.g., [M+Na]+). These ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, which can differentiate between minute mass differences.

A hypothetical HRMS analysis of this compound would involve the following:

| Parameter | Description |

| Molecular Formula | C4H6ClNO3 |

| Ionization Mode | ESI-positive |

| Adduct | [M+H]+ or [M+Na]+ |

| Calculated m/z for [C4H6ClNO3+H]+ | 168.0058 |

| Calculated m/z for [C4H6ClNO3+Na]+ | 190.0058 |

| Required Mass Accuracy | < 5 ppm |

The data obtained from such an analysis would provide strong evidence for the identity of the compound, complementing other spectroscopic data.

X-ray Diffraction Crystallography for Solid-State Structure Determination and Stereochemistry

In another related example, the crystal structure of Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate was determined using an Agilent Xcalibur Atlas Gemini ultra diffractometer. nih.gov The crystallographic data obtained for this molecule is summarized in the table below, illustrating the type of information generated from an XRD experiment.

Crystallographic Data for a Related Derivative

| Parameter | Value | Reference |

| Molecular Formula | C19H18Cl2O6 | nih.gov |

| Molecular Weight | 413.23 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| Unit Cell Dimensions | a = 7.4727 (6) Å, b = 10.4704 (8) Å, c = 12.2796 (8) Å | nih.gov |

| α = 90.384 (6)°, β = 100.716 (6)°, γ = 94.365 (6)° | nih.gov | |

| Volume | 941.08 (12) ų | nih.gov |

| Z (Molecules per unit cell) | 2 | nih.gov |

For this compound, an XRD analysis would definitively establish the configuration of the methoxyimino group as either the (E) or (Z) isomer. The planarity of the molecule and any significant intermolecular interactions, such as hydrogen bonding or halogen bonding, would also be revealed. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Chromatographic Techniques for Separation, Purification, and Purity Profiling

Chromatographic techniques are fundamental for the separation, purification, and assessment of the purity of chemical compounds like this compound. The choice of technique depends on the properties of the compound and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis and purification of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the compound and any impurities between the two phases.

A purity assessment of a related compound, methyl (2E)-2-(chloromethyl)phenyl)acetate, was performed using HPLC, confirming a purity of over 95%. lgcstandards.com The development of an HPLC method for this compound would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength (typically UV detection for compounds with a chromophore).

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given the nature of this compound, it may be amenable to GC analysis, possibly after derivatization to increase its volatility. ijnc.ir A GC method would provide high resolution and sensitivity, making it effective for detecting and quantifying volatile impurities. The method would specify the type of column (e.g., a capillary column with a specific stationary phase), temperature program for the oven, and the type of detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique often used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. wiley-vch.de For this compound, a silica (B1680970) gel plate would serve as the stationary phase, and a mixture of organic solvents (e.g., hexane (B92381) and ethyl acetate) would be the mobile phase. The separated spots can be visualized under UV light or by staining.

The following table summarizes the application of these chromatographic techniques for the analysis of this compound:

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase |

| HPLC | Purity profiling, purification, separation of isomers | C18 (Reversed-phase) | Water/Acetonitrile or Water/Methanol |

| GC | Analysis of volatile impurities, purity assessment | Phenyl-methyl polysiloxane | Helium (carrier gas) |

| TLC | Reaction monitoring, preliminary purity check | Silica gel | Hexane/Ethyl Acetate (B1210297) |

The selection and optimization of these chromatographic methods are crucial for ensuring the quality and purity of this compound for its intended applications. aifa.gov.it

Computational and Theoretical Chemistry Studies on Methoxyiminoacetate Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the reactivity of methoxyiminoacetate compounds. These calculations can predict various molecular properties, such as charge distributions, orbital energies, and molecular orbital shapes, which are key to understanding reaction mechanisms and intermolecular interactions.

Density Functional Theory (DFT) has become a popular quantum chemical method for studying methoxyiminoacetate derivatives due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations have been successfully employed to investigate the electronic structure and reactivity of these compounds. For instance, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in predicting a molecule's susceptibility to nucleophilic and electrophilic attack.

Studies on related Schiff base compounds have demonstrated the utility of DFT in reproducing molecular geometries obtained from experimental techniques like X-ray crystallography. researchgate.net The calculated results show that DFT can accurately predict the structure of such compounds. researchgate.net Furthermore, DFT methods, often in conjunction with appropriate basis sets, are considered reliable for conformational analysis, although rigorous benchmarking suggests that large basis sets are necessary for acceptable accuracy. nih.gov

The application of DFT extends to the calculation of various molecular properties that influence reactivity. These properties include the electrostatic potential map, which visualizes the charge distribution and helps identify sites prone to electrostatic interactions. Theoretical calculations on related structures have utilized methods like PM3, AM1, and MNDO to analyze molecular geometry and vibrational frequencies, with results showing good correlation with experimental data. redalyc.org

| Computational Method | Application in Methoxyiminoacetate Studies | Key Findings |

| Density Functional Theory (DFT) | Electronic structure, reactivity, conformational analysis | Accurately reproduces molecular geometries and provides insights into HOMO-LUMO energies. |

| Semi-empirical Methods (PM3, AM1, MNDO) | Molecular geometry, vibrational frequencies | Show good correlation with experimental data for related compounds. redalyc.org |

Molecular Modeling and Conformational Analysis

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Molecular modeling techniques are employed to explore the conformational space of methoxyiminoacetate compounds and to understand their interactions with biological targets.

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules. It is particularly useful for performing conformational searches on flexible molecules like Methyl 2-Chloro-2-(Methoxyimino)Acetate. Cheminformatics studies have shown that molecular mechanics force fields, such as MMFF94, can be highly effective at reproducing crystallographic data and conformational properties of molecules with similar functional groups. nih.gov In some cases, molecular mechanics can even provide results that are more consistent with experimental data than higher-level quantum mechanical methods. nih.gov

Conformational searches using molecular mechanics can identify low-energy conformers that are likely to be biologically relevant. These simulations are a key component of computer-aided drug design, helping to generate ensembles of structures that can be used for docking studies and the development of structure-activity relationships. nih.gov Recent advancements also include the use of machine-learned interatomic potentials (MLIPs) to investigate the conformational landscape of complex molecules, offering high fidelity in reproducing DFT relative conformer energies. chemrxiv.org

The methoxyimino group in this compound can exist as different isomers, primarily the (E) and (Z) isomers with respect to the C=N double bond. Theoretical studies are crucial for determining the relative stabilities of these isomers and the energy barriers for their interconversion. For instance, theoretical investigations on related Schiff bases have successfully calculated the equilibrium constant for tautomerism (e.g., keto-enol) and the enthalpy of reaction, with results that are consistent with experimental findings. redalyc.org

The (E)-isomer of many methoxyiminoacetate fungicides is often the more biologically active form. Computational methods can elucidate the energetic and structural reasons for this preference. For example, the synthesis of related compounds often results in the stereoselective formation of the (E)-isomer as the predominant product. nih.gov Understanding the energetics of isomerization is vital for predicting the stability and activity of these compounds.

Theoretical Insights into Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Theoretical and computational approaches provide a powerful framework for developing and refining SAR models for methoxyiminoacetate compounds.

By calculating various molecular descriptors, such as electronic properties (e.g., atomic charges, dipole moments), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), computational chemistry can help to identify the key structural features that determine the antifungal potency of these molecules. researchgate.net For example, SAR studies on antifungal compounds have shown that specific structural moieties, like a 2H-chromene skeleton in certain derivatives, play a critical role in their activity. researchgate.net

In the context of fungicides related to this compound, SAR studies have indicated that the methoxyimino group is a key pharmacophore. nih.gov Molecular modeling and docking simulations can be used to rationalize these findings by visualizing how different substituents on the molecule interact with the active site of the target enzyme. researchgate.netplos.org These theoretical insights are invaluable for the design of new analogs with improved efficacy and selectivity. For instance, studies on other antifungal agents have revealed that the presence of an alkylamino group and appropriately sized aliphatic substituents are crucial for their activity. plos.org

Environmental Transformation and Degradation Pathways of Methoxyiminoacetate Compounds

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolysis is a key chemical process that contributes to the breakdown of methoxyiminoacetate compounds in aqueous environments. The rate of this degradation is significantly influenced by the pH and temperature of the surrounding water.

pH-Dependent and Temperature-Dependent Hydrolysis Studies

The hydrolysis of methoxyiminoacetate compounds like trifloxystrobin (B1683241) is highly dependent on the pH of the aqueous solution. Studies have shown that the rate of hydrolysis increases significantly with an increase in pH, indicating that the degradation is base-catalyzed. The primary mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester group, leading to the cleavage of the ester bond. researchgate.netasianpubs.org

At a temperature of 20°C, the hydrolysis half-life of trifloxystrobin demonstrates a dramatic decrease as the pH becomes more alkaline. fao.org For instance, at a pH of 5, the half-life is approximately 8.6 years, which decreases to about 11.4 weeks at a neutral pH of 7. fao.org Under alkaline conditions, at a pH of 9, the half-life is significantly shorter, at approximately 27.1 hours. fao.org The primary degradation product formed at pH 5 and above is the corresponding carboxylic acid, trifloxystrobin acid (CGA321113). fao.org

Temperature also plays a crucial role in the kinetics of hydrolysis. Research has indicated that for every 10°C increase in temperature, the rate constant for the hydrolysis of trifloxystrobin increases by a factor of 2 to 4. researchgate.netasianpubs.org This acceleration of degradation at higher temperatures is a critical factor in predicting the environmental persistence of these compounds in different climates. researchgate.netasianpubs.org

Table 1: Hydrolysis Half-Life of Trifloxystrobin at 20°C

| pH | Rate Constant (k [s⁻¹]) | Half-Life (DT₅₀) |

|---|---|---|

| 5 | 2.5557 x 10⁻⁹ | 3139 days (8.6 years) |

| 7 | 1.0012 x 10⁻⁷ | 80.1 days (11.4 weeks) |

| 9 | 7.1108 x 10⁻⁶ | 1.1 days (27.1 hours) |

Data sourced from a Food and Agriculture Organization report. fao.org

Photolytic Degradation Processes

Photolysis, or the breakdown of compounds by light, is another significant pathway for the degradation of methoxyiminoacetate compounds in the environment, particularly in surface waters exposed to sunlight.

UV-Induced Photodegradation and Product Identification

Exposure to UV radiation can lead to the degradation of methoxyiminoacetate compounds. For trifloxystrobin, photolysis in aqueous solutions is a relatively rapid process. The photolytic half-life of trifloxystrobin is influenced by the pH of the water, with half-lives of 13.0 hours at pH 4, 11.9 hours at pH 7, and 4.3 hours at pH 9 when exposed to a xenon arc lamp. researchgate.netasianpubs.org

The primary effect of UV irradiation on trifloxystrobin is the isomerization of the active substance. fao.org After 380 hours of irradiation, a mixture of four isomers was identified: the original (E,E) isomer (trifloxystrobin), and the (E,Z), (Z,E), and (Z,Z) isomers. fao.org The formation of these isomers is a key transformation pathway under photolytic conditions. fao.org Further degradation can lead to the formation of the corresponding acid isomers, such as the (Z,E) isomer of trifloxystrobin acid (CGA373466) and the (E,E) acid isomer (CGA321113). fao.org In some cases, cleavage of the molecule between the two ring systems can also occur. fao.org

Table 2: Photolytic Degradation of Trifloxystrobin in Aqueous Solution

| pH | Photolytic Half-Life (T₁/₂) |

|---|---|

| 4 | 13.0 hours |

| 7 | 11.9 hours |

| 9 | 4.3 hours |

Data from a study by Liu et al. (2014). researchgate.netasianpubs.org

Table 3: Isomer Distribution of Trifloxystrobin after 380 hours of Irradiation

| Isomer | Configuration | Concentration (%) |

|---|---|---|

| Trifloxystrobin | (E,E) | 10.4 |

| CGA331409 | (E,Z) | 1.5 |

| CGA357261 | (Z,E) | 12.4 |

| CGA357262 | (Z,Z) | 3.5 |

Data sourced from a Food and Agriculture Organization report. fao.org

Stability and Environmental Persistence Considerations of Derived Compounds

The degradation of the parent methoxyiminoacetate compound leads to the formation of various transformation products, which themselves have their own environmental stability and persistence characteristics.

The primary hydrolysis and photodegradation product of trifloxystrobin is its carboxylic acid metabolite, CGA321113. fao.orgepa.gov This degradate is significantly more persistent in the environment than the parent compound. asianpubs.orgepa.gov While trifloxystrobin degrades relatively quickly in soil and aquatic environments, its acid metabolite, CGA-321113, is more mobile and has a much longer half-life, reported to be over 180 days in aerobic aquatic systems. federalregister.govregulations.gov This persistence, coupled with its mobility, indicates a potential for this degradation product to leach into groundwater. epa.govfederalregister.gov The stability of CGA-321113 means that while the parent compound may dissipate, the environmental impact may continue due to the presence of this persistent metabolite. regulations.gov

Advanced Research Applications of Methyl 2 Chloro 2 Methoxyimino Acetate in Target Compound Synthesis

Role as an Intermediate in Agrochemicals Research and Development

The primary application of methyl 2-chloro-2-(methoxyimino)acetate in advanced research lies within the agrochemical sector. It serves as a crucial precursor for the development of modern fungicides and, to a lesser extent, herbicides.

Precursor to Strobilurin Fungicides (e.g., Trifloxystrobin (B1683241), Kresoxim-methyl (B120586), Pyraclostrobin (B128455) Analogues)

This compound is a key starting material in the synthesis of strobilurin fungicides, a class of compounds known for their broad-spectrum and potent antifungal activity. The methoxyiminoacetate moiety is a critical pharmacophore in these fungicides, responsible for their mechanism of action, which involves the inhibition of mitochondrial respiration in fungi.

The synthesis of strobilurin fungicides such as trifloxystrobin and kresoxim-methyl often involves the reaction of this compound with appropriate aromatic alcohols. For instance, the synthesis of trifloxystrobin involves the coupling of this intermediate with the corresponding substituted benzyl (B1604629) alcohol. Similarly, kresoxim-methyl synthesis also utilizes a derivative of methyl 2-(methoxyimino)acetate.

Furthermore, this intermediate is instrumental in the development of analogues of other important strobilurins like pyraclostrobin. Researchers have designed and synthesized novel pyraclostrobin analogues by modifying the side chains, often starting from precursors derived from this compound. These studies aim to overcome resistance in fungal pathogens and to enhance the biological activity spectrum.

Table 1: Examples of Strobilurin Fungicides and Analogues Synthesized Using this compound Derivatives

| Target Compound | Precursor Derived from this compound | Reference |

| Trifloxystrobin | Methyl (2E)-2-(chloromethyl)phenylacetate | |

| Kresoxim-methyl | (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate | |

| Pyraclostrobin Analogues | (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate | |

| Azoxystrobin Intermediate | (E)-2-[2-(6-chloropyrimide-4-yl-oxy) phenyl]-3-methoxyl methyl acrylate |

Design and Synthesis of Novel Fungicidal Agents with Enhanced Efficacy

Beyond the established strobilurins, this compound is a cornerstone in the rational design and synthesis of new fungicidal agents with improved properties. By incorporating the methoxyiminoacetate scaffold into different molecular frameworks, researchers have developed novel compounds with potent activity against a range of plant pathogens.

For example, novel butenolide derivatives containing a methoxyacrylate scaffold have been synthesized and shown to exhibit significant antifungal activities, in some cases superior to commercial fungicides like trifloxystrobin. Similarly, new compounds have been created by combining the key fragments of N′-Nitro-2-hydrocarbylidenehydrazinecarboximidamides and methoxyacrylates, resulting in molecules with both insecticidal and fungicidal properties. Another area of research involves the synthesis of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e]oxazepin-4(1H)-one analogues, which have demonstrated high fungicidal activity against several phytopathogenic fungi.

Table 2: Examples of Novel Fungicides Developed from this compound Derivatives and their Efficacy

| Novel Compound Class | Example Compound | Target Pathogen | Efficacy (EC₅₀ in mg/L) | Reference |

| Butenolide derivatives with methoxyacrylate scaffold | V-6 | Sclerotinia sclerotiorum | 1.51 | |

| N′-Nitro-2-hydrocarbylidenehydrazinecarboximidamides with methoxyacrylate | 6-04 | Cucumber anthrax & rice blast | ~100% control at 100 mg/L | |

| (E)-5-(methoxyimino)-3,5-dihydrobenzo[e]oxazepin-4(1H)-one analogues | 5-03 | Physalospora piricola | 1.58 | |

| Chloro-containing 1-aryl-3-oxypyrazoles with oximino ester | TMa | Rhizoctonia solani | <0.1 µg/mL (EC₉₀) |

Development of Herbicidal Compounds

While the primary focus of research involving this compound has been on fungicides, there are also instances of its application in the development of herbicidal compounds. The structural motifs derived from this intermediate can be adapted to target biochemical pathways in plants.

Research has shown that derivatives of kresoxim-methyl, which are synthesized from methoxyiminoacetate precursors, can exhibit good herbicidal activities. For instance, certain (pyridinylphenoxymethylene)phenyl methoxyiminoacetates have demonstrated significant inhibition against weeds like Abutilon theophrasti and Amaranthus retroflexus. Additionally, other studies have focused on the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates as inhibitors of photosystem II electron transport, which have shown excellent herbicidal activities. The synthesis of methyl-(E,Z)-(((1-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-2-methoxyethylidene)amino)oxy)acetate and its analogues has also been explored for selective herbicidal activity.

Contributions to Pharmaceutical Intermediate Synthesis

The application of this compound extends to the pharmaceutical industry, where it serves as a versatile intermediate in the synthesis of biologically active molecules, including antibacterials.

Incorporation into Antibacterial and Other Biologically Active Scaffolds

The methoxyimino group is a known pharmacophore in certain classes of antibiotics, particularly cephalosporins. Intermediates structurally related to this compound are used in the synthesis of these complex antibacterial agents. For example, a derivative of 2-(methoxyimino)acetate is a key component in the synthesis of Cefditoren pivoxil, a third-generation cephalosporin (B10832234) antibiotic.

Furthermore, research into novel antibacterial agents has utilized building blocks similar to this compound. For instance, new 1,3,4-oxadiazole (B1194373) derivatives containing a sulfone group have been synthesized from starting materials bearing the methoxyiminoacetate moiety, and these compounds have shown promising antibacterial activity. This demonstrates the potential of incorporating scaffolds derived from this compound into new antibacterial drug discovery programs.

Catalytic Applications in Organic Transformations

Based on a thorough review of the available scientific literature, there is no significant evidence to suggest that this compound is itself used as a catalyst in organic transformations. Its primary and well-documented role is that of a reactive intermediate and a building block in the synthesis of more complex molecules, rather than participating in catalytic cycles.

Use in Palladium-Catalyzed C-H Functionalization

Currently, there is a lack of specific, publicly available research detailing the direct application of this compound as a substrate in palladium-catalyzed C-H functionalization reactions. While the broader class of 2-methoxyimino-2-aryl-acetates has been investigated in this context, specific studies focusing on the chloro-substituted variant are not found in the reviewed scientific literature.

The general methodology for palladium-catalyzed C-H functionalization of 2-methoxyimino-2-aryl-acetates involves the use of a palladium catalyst, often in the presence of an oxidant and a suitable solvent, to directly introduce a new functional group onto the aryl ring. This process is guided by the methoxyimino group, which acts as a directing group, facilitating the C-H activation at a specific position on the aromatic ring. These reactions are valued for their efficiency and ability to create complex molecules from simpler starting materials.

However, without specific research on this compound, it is not possible to provide detailed research findings, reaction conditions, yields, or data tables pertaining to its role in palladium-catalyzed C-H functionalization. The influence of the chloro group on the reactivity and regioselectivity of such reactions remains a subject for future investigation.

Structure Activity Relationship Sar and Mechanistic Investigations of Derived Methoxyiminoacetate Compounds

Correlating Structural Modifications of Methoxyiminoacetate Derivatives with Biological Activities

The biological activity of methoxyiminoacetate derivatives is not monolithic; it is a nuanced outcome of the interplay between different functional groups attached to the core structure. The positioning and nature of these substituents are critical in defining the compound's spectrum of activity, potency, and physical properties. nih.govresearchgate.net Research into the structure-activity relationship (SAR) aims to decipher these correlations to design more effective fungicides. researchgate.netnih.gov

The general structure of many strobilurin fungicides consists of the toxophoric β-methoxyacrylate group linked to a substituted aromatic ring (the "head" group) via a linker. Modifications to each of these three parts can have dramatic effects on fungicidal activity.

Key Structural Correlations:

The Methoxyacrylate Group: This group is essential for binding to the target site in the fungus. Its geometry and electronic properties are critical for activity.

The Aromatic Head Group: Variations in the substituents on the aromatic or heterocyclic ring system influence the compound's binding affinity and physical properties like lipophilicity, which affects its movement within the plant. Functional groups such as chloro, methyl, and methoxy (B1213986) can alter the electronic landscape of the molecule, impacting its interaction with the target enzyme. nih.govresearchgate.net

The Linker: The bridge connecting the head group and the toxophore is crucial for orienting the two parts correctly for optimal binding at the target site.

The table below illustrates how modifications to a hypothetical methoxyiminoacetate derivative could influence its biological profile, based on general SAR principles. researchgate.net

Table 1: Hypothetical Structure-Activity Relationship (SAR) of Methoxyiminoacetate Derivatives

| Modification Area | Substituent Group | Observed/Predicted Effect on Biological Activity |

|---|---|---|

| Aromatic "Head" Group | Addition of a second phenyl ring | May increase lipophilicity, potentially improving cuticle penetration but could decrease systemic movement. |

| Introduction of a Trifluoromethyl group | Increases electron-withdrawing properties and lipophilicity, often enhancing binding affinity and overall potency. researchgate.net | |

| Replacement of a Chloro group with a Methyl group | Reduces electronegativity and may alter steric interactions at the binding site, potentially leading to a different spectrum of controlled fungi. nih.gov | |

| Linker Region | Shortening the linker chain | Could create a more rigid molecule, potentially increasing binding specificity but possibly reducing flexibility to adapt to mutations in the target site. |

| Introducing an ether linkage | Alters the angle and rotation between the head group and the toxophore, which can be critical for proper alignment with the target. |

These relationships underscore the importance of precise chemical synthesis in developing fungicides with desired traits, such as higher efficacy, broader spectrum, or improved systemic properties. nih.gov

Elucidation of Molecular Interaction Mechanisms in Target Systems (e.g., Mitochondrial Respiration Inhibition)

The primary mode of action for methoxyiminoacetate-derived fungicides is the disruption of mitochondrial respiration. nih.govelsevierpure.com Specifically, these compounds are potent inhibitors of the cytochrome bc1 complex, also known as Complex III, a critical enzyme in the electron transport chain responsible for ATP synthesis. nih.govlstmed.ac.uk

These fungicides act as Qo inhibitors (QoI), binding to the ubiquinol (B23937) oxidation (Qo) site on cytochrome b, which is a subunit of the cytochrome bc1 complex. nih.govlstmed.ac.uk This binding action physically blocks the transfer of electrons from ubiquinol to cytochrome c. lstmed.ac.uk The consequences of this inhibition are severe for the fungal cell:

Cessation of ATP Synthesis: The electron transport chain is halted, preventing the generation of the proton gradient necessary for ATP production. mdpi.com

Increased Oxidative Stress: The blockage of the electron flow can lead to the premature leakage of electrons to oxygen, forming superoxide (B77818) radicals and other reactive oxygen species (ROS). nih.govelsevierpure.com This surge in ROS induces significant oxidative stress, damaging cellular components and triggering apoptosis (programmed cell death). nih.govnih.gov

Structural studies of the cytochrome bc1 complex have provided detailed insights into this interaction. The methoxyacrylate toxophore fits into a specific binding pocket at the Qo site. The inhibitor's aromatic head group often engages in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, while other parts of the molecule may form hydrogen bonds, stabilizing the inhibitor-enzyme complex. nih.gov The effectiveness of the inhibitor is highly sensitive to the amino acid composition of this binding site. For instance, the G143A mutation, a single amino acid substitution from glycine (B1666218) to alanine (B10760859) in the cytochrome b gene, is known to confer a high level of resistance to many QoI fungicides because the bulkier alanine residue sterically hinders the binding of the inhibitor. lstmed.ac.uk

Table 2: Mechanism of Action of Methoxyiminoacetate Derivatives at the Cytochrome bc1 Complex

| Molecular Target | Binding Site | Mechanism of Inhibition | Cellular Consequence |

|---|---|---|---|

| Cytochrome bc1 Complex (Complex III) | Ubiquinol Oxidation (Qo) site on the Cytochrome b subunit | Blocks the transfer of electrons from ubiquinol to cytochrome c. nih.govlstmed.ac.uk | Inhibition of mitochondrial respiration and ATP production. mdpi.com |

| Mitochondrial Electron Transport Chain | Complex III | Enhances electron leakage from the transport chain. nih.gov | Generation of superoxide radicals and increased oxidative stress, leading to apoptosis. elsevierpure.comnih.gov |

Comparative Analysis of Derived Compounds and Their Efficacy Profiles in Agronomy

In practical agriculture, the efficacy of methoxyiminoacetate-derived fungicides is evaluated through field trials that measure their ability to control specific diseases and protect crop yield. Fungicides such as Pyraclostrobin (B128455), Trifloxystrobin (B1683241), and Azoxystrobin are prominent examples of this chemical class. Their performance can vary depending on the crop, the target pathogen, environmental conditions, and the timing of application. scielo.br

Studies frequently compare these single-ingredient products against each other and against combination fungicides that pair a methoxyiminoacetate with a fungicide from a different mode-of-action group to broaden the spectrum of control and manage resistance. cropprotectionnetwork.orgmdpi.com

For example, in trials to manage tar spot in corn, fungicides containing methoxyiminoacetate derivatives were effective at reducing disease severity and protecting yield. Products with multiple modes of action often provided greater suppression than those with a single mode of action. cropprotectionnetwork.org Similarly, in studies on soil-borne pathogens, fungicides containing these derivatives have shown significant inhibition of mycelial growth. researcherslinks.com

The table below presents a summary of findings from a comparative study on the efficacy of different fungicides against the soil-borne pathogen Rhizoctonia solani. researcherslinks.com

Table 3: Comparative Efficacy of Fungicides Against Rhizoctonia solani Mycelial Growth

| Fungicide Product | Active Ingredients (Examples) | Class | Mycelial Growth Inhibition at 800 ppm | Mycelial Growth Inhibition at 1000 ppm |

|---|---|---|---|---|

| Nativo | Tebuconazole + Trifloxystrobin | DMI + QoI (Strobilurin) | 100% | 100% |

| Evito | Fluoxastrobin | QoI (Strobilurin) | 100% | 100% |

| Kocide | Copper Hydroxide (B78521) | Multi-site | >50% | 100% |

| Systhane | Myclobutanil | DMI | <50% | 100% |

| Topsin M | Thiophanate-methyl | MBC | <50% | >50% |

These agronomic studies are crucial for providing growers with data-driven recommendations for disease management, highlighting that while methoxyiminoacetate derivatives are powerful tools, their optimal use is context-dependent and often enhanced when part of an integrated pest management strategy. scielo.brsemanticscholar.org

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 2-Chloro-2-(Methoxyimino)Acetate, and how can purity be maximized?

Methodological Answer: Synthesis typically involves sequential halogenation and methoxyimino group introduction. Key steps include:

- Chlorination: Use of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions at 0–5°C to minimize side reactions .

- Methoxyimino Formation: Reaction with methoxyamine hydrochloride in ethanol or methanol under reflux (60–80°C) for 6–8 hours, monitored by TLC .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can structural analogs of this compound be designed to study substituent effects on reactivity?

Methodological Answer: Analog design focuses on modifying the phenyl ring or ester group:

- Phenyl Substituents: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity or electron-donating groups (e.g., -OCH₃) to stabilize intermediates. Examples include methyl 2-chloro-2-(2,3-dichlorophenyl)acetate and derivatives with fluorophenyl groups .

- Ester Optimization: Replace methyl with ethyl or tert-butyl esters to alter solubility and hydrolysis rates. See Ethyl 2-chloro-2-(4-fluorophenyl)acetate for comparative kinetics .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify methoxyimino (δ 3.8–4.1 ppm) and ester (δ 3.6–3.7 ppm) groups .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) and GC-MS for volatile intermediates .

- Crystallography: Single-crystal X-ray diffraction (SHELX software ) resolves stereochemistry for E/Z isomers of the methoxyimino group.

Advanced Research Questions

Q. How do contradictory crystallographic and spectroscopic data for this compound derivatives arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from:

- Dynamic Isomerization: E/Z isomerization in solution (observed via variable-temperature NMR) vs. static crystal structures. Use low-temperature crystallography (-100°C) to trap dominant isomers .

- Solvent Effects: Polar solvents stabilize zwitterionic intermediates, altering NMR shifts. Compare data in DMSO vs. CDCl₃ .

- Resolution Limits: Overlapping peaks in crowded spectra (e.g., aromatic protons). Apply 2D NMR (COSY, HSQC) or DFT calculations (Gaussian) to assign signals .

Q. What mechanistic insights explain the biological activity of this compound in pesticidal applications?

Methodological Answer: The compound inhibits fungal mitochondrial complex III (Qo site) by binding to cytochrome b, disrupting electron transport. Key evidence:

- Structure-Activity Relationship (SAR): Halogenated analogs (e.g., 2,3-dichlorophenyl derivatives ) show enhanced fungicidal activity due to increased lipophilicity and target affinity.

- Kinetic Studies: Competitive inhibition constants (Kᵢ) measured via enzyme assays (e.g., NADH oxidation rates in Botrytis cinerea mitochondria) .

Q. How can computational modeling optimize the synthesis and bioactivity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition-state energies for chlorination and methoxyimino formation to identify rate-limiting steps .

- Molecular Docking (AutoDock Vina): Predict binding modes to cytochrome b (PDB: 1NTK) and prioritize substituents with high docking scores .

- QSAR Models: Corrogate logP, molar refractivity, and Hammett constants with bioactivity data to design potent analogs .

Q. What strategies mitigate instability of this compound under aqueous conditions?

Methodological Answer:

- Formulation: Encapsulate in cyclodextrins or lipid nanoparticles to reduce hydrolysis .

- pH Control: Store in anhydrous solvents (e.g., THF) with molecular sieves. Aqueous workups should use pH 5–6 buffers to avoid ester cleavage .

- Stabilizing Additives: Add antioxidants (e.g., BHT) to prevent radical degradation during long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.